(8-硼二苯并噻吩-2-基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

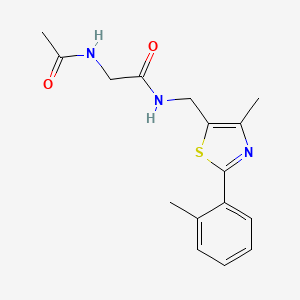

“(8-boronodibenzothiophen-2-yl)boronic Acid” is a type of boronic acid that has been used in various chemical reactions . It is involved in PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, UV promoted phenanthridine syntheses, and preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis

Boronic acids form five-membered boronate esters with diols, which have been increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions, including the interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions . They have also been used in the synthesis of boronic acid compounds with the benzo[b]thiophene core complexed with the NDM-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids are diverse and depend on their specific structure . They are known for their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .科学研究应用

有机合成和催化

硼酸是有机合成中的关键,特别是在用于形成碳碳键的铃木-宫浦交叉偶联反应中。硼酸在这些反应中的多功能性允许合成广泛的复杂有机分子,这些分子在制药、农用化学品和有机材料的开发中至关重要。例如,硼酸在催化、对映选择性转化中的应用展示了它们在制造具有高立体化学纯度的分子中的重要性,这对于制药行业至关重要(Hashimoto, Gálvez, & Maruoka, 2015)。

材料科学

在材料科学中,硼酸用于构建共价有机骨架 (COF),这是一种高度有序的多孔材料,在储气、分离技术和催化中具有潜在应用。硼酸形成可逆共价键的能力使得能够设计出可以针对特定应用进行精确定制的材料。研究表明,由硼酸构件合成微孔和介孔 2D COF,突出了它们在制造具有高表面积和孔隙率的材料中的用途(Côté 等,2007)。

生物医学应用

已经探索了硼酸的生物医学应用,特别是在诊断传感器和治疗剂的开发中。它们与二醇形成可逆配合物的独特能力允许选择性结合碳水化合物,这可以用于设计葡萄糖和其他生物相关分子的传感器。此外,含硼酸的聚合物在药物输送系统中显示出前景,突出了它们在控释制剂和靶向特定生物位点方面的潜力(Cambre & Sumerlin, 2011)。

环境和分析化学

硼酸已在环境和分析化学中找到应用,特别是在开发用于检测各种分析物的传感器中。它们的选择性结合特性已被用于设计 ATP 的荧光传感器,展示了硼酸在复杂生物系统中操作的能力(Liu 等,2019)。此外,它们在电化学传感中的应用证明了硼酸在检测从生物分子到环境污染物的广泛物质方面的多功能性(Li, Zhu, Marken, & James, 2015)。

作用机制

The mechanism of action of boronic acids often involves the formation of covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding . The Suzuki–Miyaura (SM) coupling reaction is a common application, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .

未来方向

Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The development of new borane reagents and the exploration of novel chemistries using boron are promising future directions .

属性

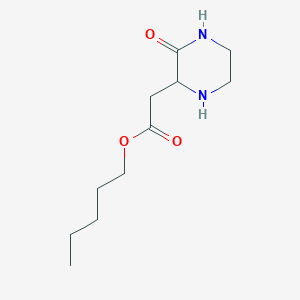

IUPAC Name |

(8-boronodibenzothiophen-2-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFLHPYMEWINRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10B2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)

![1,2,3,9B-tetrahydrobenzo[c]thieno[2,1-e]isothiazole-8-carbonitrile 4-oxide](/img/structure/B2862165.png)

![1,7,8-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2862166.png)

![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)

![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)

![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)